5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
Description
Properties
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVOLZHJPLLQT-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione
- Key Differences: Replaces the oxolane ring with a 2,2-dimethyl-1,3-dioxolane ring. Features a 2-hydroxyethyl group instead of hydroxymethyl. Lacks the 2,4,6-trimethylphenoxy substituent.
- Implications: The dioxolane ring improves stability against enzymatic degradation but reduces conformational flexibility compared to oxolane. The absence of the bulky trimethylphenoxy group may lower lipophilicity, affecting cellular uptake .
Compound B : 4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one
- Key Differences: Substitutes the oxolane oxygen with sulfur (oxathiolane ring). Adds an amino group at position 4 of the pyrimidinone.
- Implications: Sulfur in the ring enhances metabolic resistance but may reduce hydrogen-bonding capacity.
Compound C : 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
- Key Differences: Shares the oxathiolane ring with Compound B but lacks the amino group. Retains the hydroxymethyl substituent.
Physicochemical and Pharmacological Comparisons
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including stereoselective formation of the oxolan-2-yl ring and regioselective fluorination at the pyrimidine C5 position. Key challenges include:
- Stereochemical control : Ensuring the correct (2R,4S,5R) configuration of the oxolan-2-yl moiety, often requiring chiral catalysts or enzymatic resolution .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is essential to isolate the product from byproducts like dehalogenated intermediates .
- Yield optimization : Reaction conditions (e.g., pH 7–8, 40–60°C) must balance fluorination efficiency with stability of the hydroxymethyl group .
Q. How is the compound characterized to confirm purity and structure?
Analytical methods include:
- NMR spectroscopy : H and C NMR verify stereochemistry (e.g., coupling constants for oxolan-2-yl protons) and substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] ion at m/z 425.15) .
- X-ray crystallography : Resolves absolute configuration for critical intermediates .
Q. What solubility and stability considerations are relevant for in vitro assays?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol. Pre-solubilization in DMSO followed by dilution in buffer (pH 7.4) is recommended .
- Stability : Hydrolytic degradation occurs under acidic (pH < 5) or alkaline (pH > 9) conditions. Store lyophilized at -20°C in inert atmosphere to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. What is the proposed mechanism of action in anticancer or antiviral studies?
The compound acts as a nucleoside analog, inhibiting viral polymerases or DNA/RNA synthesis enzymes. Key evidence includes:
Q. How do structural modifications (e.g., fluorination, phenoxy groups) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine at C5 : Enhances metabolic stability and binding affinity to viral polymerases via electronegative interactions .
- 2,4,6-Trimethylphenoxy group : Increases lipophilicity, improving membrane permeability (logP = 2.1 vs. 1.3 for non-methylated analogs) .
- Oxolan-2-yl hydroxyl groups : Hydrogen bonding with catalytic aspartate residues in enzymes is critical for inhibitory activity .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Discrepancies may arise from:
- Pharmacokinetic limitations : Poor oral bioavailability due to first-pass metabolism. Use prodrug strategies (e.g., esterification of hydroxymethyl) to enhance absorption .
- Off-target effects : Employ transcriptomics/proteomics to identify unintended interactions (e.g., inhibition of human DNA polymerase γ) .
- Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to refine animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
